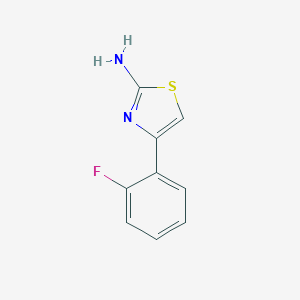

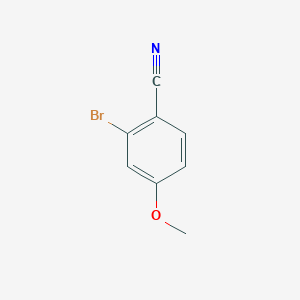

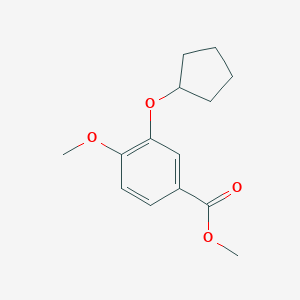

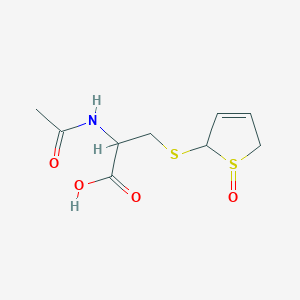

4-(2-Fluorophenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Preclinical Evaluation of Antitumor Properties

The novel 2-(4-aminophenyl)benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have demonstrated potent antitumor properties both in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 into active metabolites. To improve the metabolic stability, fluorine atoms have been introduced into the benzothiazole nucleus. Additionally, amino acid conjugation has been employed to enhance solubility and stability, resulting in prodrugs that can revert to their parent amine effectively in various animal models. The lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown promising results in retarding the growth of breast and ovarian xenograft tumors, with manageable side effects, making it a potential candidate for clinical evaluation .

Synthesis of Novel Schiff Bases

The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material has been achieved through the Gewald synthesis technique. The intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which were synthesized via the Vilsmeier-Haack reaction. These novel compounds were characterized using various spectroscopic methods and screened for antimicrobial activity, with some derivatives showing excellent activity compared to others .

Structure-Fluorescence Relationships

A study on substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles has revealed insights into their fluorescence properties. The presence of an amino group and electron-withdrawing groups in the 2-aryl group affects the fluorescence quantum yields. The compounds exhibit fluorescence with large Stokes shifts and moderate quantum yields, which are influenced by inter and intramolecular hydrogen bonds. The absorption band corresponds to a π-π* HOMO-LUMO transition with charge transfer character .

Antibacterial Activity of Thiazol-2-amine Derivatives

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been achieved by reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The compound was characterized by various spectroscopic techniques and demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Crystal Structure and Vibration Analysis

The crystal structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was determined using single crystal X-ray diffraction and further analyzed using density functional theory (DFT). The study included Hirshfeld surface analysis to examine non-covalent interactions and molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analysis. Infrared vibration analysis was also performed on the compound .

Synthesis and Characterization of Alkyl Substituted Thiazole-2-amines

Alkyl substituted N,4-diphenyl thiazole-2-amines were synthesized and characterized by spectroscopic methods. Single crystal X-ray diffraction studies revealed the crystalline systems and space groups for the compounds. The analysis of torsional angles and intermolecular hydrogen bonding interactions was performed. Hirshfeld surface analysis and 2D fingerprint plots were used to explore C-H···π and π···π stacking interactions, which contribute to the stability of the compounds .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, such as thiazoles, play a crucial role in the development of pharmaceuticals and materials science. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, showcases the significance of fluoro-substituted compounds in drug synthesis (Qiu et al., 2009). Similarly, the study of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveals the synthetic versatility of thiazole derivatives for producing compounds with potential applications in medicine and agriculture (Issac & Tierney, 1996).

Chemical and Biological Properties

The chemical and biological properties of 4-phosphorylated 1,3-azoles, including thiazoles, have been extensively studied. These compounds exhibit a range of activities, such as insecticidal, anti-blastic, sugar-lowering, and antihypertensive effects, highlighting the broad application spectrum of thiazole derivatives in medicinal chemistry (Abdurakhmanova et al., 2018). The exploration of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the role of thiazole scaffolds in the synthesis of heterocycles, further underscoring their utility in developing novel pharmaceuticals and dyes (Gomaa & Ali, 2020).

Pharmacological and Agricultural Applications

Thiazolidinone derivatives, including 1,3,4-thia(oxa)diazoles, are recognized for their pharmacological potential, showcasing antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This wide range of biological activities positions thiazole and its derivatives as important scaffolds in drug discovery and development (Lelyukh, 2019).

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAAMOSMVGVCBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372218 |

Source

|

| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)-1,3-thiazol-2-amine | |

CAS RN |

145029-82-9 |

Source

|

| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)

![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)